2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine class, characterized by its unique structural features that include a pyridine and an aminoethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that utilize different catalysts and reagents. Research has shown that derivatives of pyridazin-3(2H)-one exhibit significant pharmacological properties, making them subjects of interest in drug development .
This compound is classified under heterocyclic compounds, specifically as a pyridazine derivative. Its structure consists of a pyridazine ring fused with a pyridine moiety, contributing to its chemical reactivity and biological properties.
The synthesis of 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration. Optimization studies have indicated that using specific catalysts can significantly enhance yields and reduce reaction times .
The molecular structure of 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one features:
The molecular formula for this compound is CHNO. The molecular weight is approximately 230.27 g/mol. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The reactivity of 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one can be explored through various chemical transformations:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, controlling pH and temperature can influence product distribution in substitution reactions.
The mechanism by which 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one exerts its biological effects often involves interaction with specific molecular targets within biological systems:
Research into the pharmacodynamics of this compound indicates that its structural features contribute to binding affinity and specificity towards target proteins.
Relevant data from studies indicate that variations in substituents on the pyridine or pyridazine rings can significantly affect these properties .
The applications of 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one span across various fields:
Pyridazinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their versatile bioactivity and tunable physicochemical properties. The core structure—a six-membered heterocyclic ring featuring two adjacent nitrogen atoms and a carbonyl group—enables diverse interactions with biological targets. Early research focused on cardiovascular applications, exemplified by compounds like hydralazine, but recent decades have witnessed significant expansion into neurological, metabolic, and inflammatory therapeutics [1].
A landmark advancement was Takeda Pharmaceutical’s development of TAK-063, a pyridazinone-based PDE10A inhibitor. Structural optimization began with compound 213 (IC₅₀ = 23 nM), identified via high-throughput screening. X-ray crystallography revealed critical interactions:
Systematic modifications at the C-5 position demonstrated that methoxy substitution (compound 216) enhanced PDE10A inhibition 16-fold (IC₅₀ = 1.4 nM) by forming an additional hydrogen bond with Gln716. Further optimization at the N-1 phenyl group’s 4-position led to TAK-063, which achieved sub-nanomolar potency (IC₅₀ = 0.30 nM), >15,000-fold selectivity over other PDEs, and robust in vivo efficacy in schizophrenia models [1].
Concurrently, pyridazinones have been explored for anti-inflammatory applications. Derivatives such as compounds 50, 51a, and 51b (Fig. 40) exhibited dual COX-2/15-LOX inhibition, highlighting the scaffold’s capacity for multi-target engagement [1]. Anticonvulsant pyridazinones (e.g., compound 52c) further demonstrate therapeutic breadth, acting via GABA-AT inhibition and hydrogen bonding interactions [1].
Table 1: Evolution of Key Pyridazinone-Based Therapeutic Candidates
Compound | Target | Key Structural Features | Biological Activity |
---|---|---|---|
213 | PDE10A | 3-(Trifluoromethyl)phenyl at N-1; unsubstituted pyrazole | IC₅₀ = 23 nM |
216 | PDE10A | 5-Methoxy substitution on pyridazinone | IC₅₀ = 1.4 nM (16-fold improvement) |
TAK-063 | PDE10A | 4-Morpholinophenyl → pyrazole replacement | IC₅₀ = 0.30 nM; >15,000-fold selectivity |
52c | GABA-AT | Benzothiazole conjugate; NH-amide | ED₅₀ = 26.32 mg/kg (MES test) |
50/51a/b | COX-2/15-LOX | Furanone-derived pyridazinones | Dual inhibition; significant anti-inflammatory activity |
The positional isomerism of pyridyl substituents on pyridazinone scaffolds profoundly influences electronic distribution, hydrogen-bonding capacity, and three-dimensional target engagement. Comparative studies between pyridin-2-yl and pyridin-4-yl isomers reveal distinct pharmacodynamic and physicochemical profiles:
Electronic and Steric Factors:Pyridin-4-yl substitution (as in 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one) positions the pyridine nitrogen para to the pyridazinone linkage, creating a linear, conjugated system. This enhances electron delocalization across the bipyridyl domain, increasing dipole moment and improving water solubility. In contrast, pyridin-2-yl isomers adopt angled conformations due to nitrogen ortho-positioning, introducing steric constraints that limit access to deep hydrophobic binding pockets [6].
Hydrogen Bonding Networks:Pyridin-4-yl nitrogen’s distal orientation facilitates interactions with complementary residues in enzymatic clefts. For instance, PDE4 inhibitors bearing 6-pyridin-4-yl substitutions exploit this geometry for hydrogen bonding with catalytic residues like Gln443, whereas pyridin-2-yl analogs exhibit weaker binding due to suboptimal vector alignment [3].
Metal Coordination Behavior:In Schiff base complexes, 2-(2-aminoethyl)pyridine (a pyridin-2-yl analog) forms tridentate N,N,O-coordination sites ideal for stabilizing Cu(II) centers. However, pyridin-4-yl isomers—due to nitrogen’s symmetric positioning—enable symmetrical bridging motifs in binuclear complexes, as evidenced by magnetic and fluorescent properties of Cu(II) compounds [6].
Table 2: Comparative Properties of Pyridin-2-yl vs. Pyridin-4-yl Pyridazinone Isomers
Property | Pyridin-2-yl Isomers | Pyridin-4-yl Isomers |
---|---|---|
Nitrogen Orientation | Ortho (angled linkage) | Para (linear linkage) |
Conformational Flexibility | Sterically constrained | Planar, extended conjugation |
Hydrogen Bond Acceptor | Proximal, but sterically shielded | Distal, solvent-exposed |
Metal Coordination | Tridentate N,N,O-chelation | Symmetrical bridging capability |
Electron Distribution | Localized on pyridinone ring | Delocalized across bipyridyl system |
Fluorescence Behavior | Moderate (λem ~500 nm) | Enhanced (λem 460–509 nm) |
The 2-aminoethyl side chain appended to pyridazinone N-2 represents a strategic functionalization for optimizing pharmacokinetic and pharmacodynamic properties. This moiety contributes to:
Enhanced Solubility and Permeability:Protonatable amino groups improve aqueous solubility at physiological pH, countering pyridazinone hydrophobicity. Ethylene spacers balance this polarity by limiting excessive basicity, facilitating blood-brain barrier penetration. This is critical for CNS-targeted agents like PDE10A inhibitors, where brain-to-plasma ratios (Kp) >1.0 are desirable [1] [2].
Conformational Modulation:The –CH₂CH₂NH₂ group adopts flexible gauche/anti conformations, enabling adaptive hydrogen bonding with targets. In urea-pyridazinone hybrids, this flexibility allows the amino group to act as a hydrogen bond donor/acceptor switch, engaging residues like Asp/Carboxylate in enzymatic pockets. DFT studies confirm rotational barriers <5 kcal/mol, permitting rapid conformational sampling [2].
Supramolecular and Coordination Chemistry:Aminoethyl groups serve as synthons for Schiff base formation, as demonstrated in Cu(II) complexes derived from 2-(2-aminoethyl)pyridine. The primary amine condenses with aldehydes (e.g., 2-hydroxy-5-methylisophthalaldehyde) to form tridentate ligands that stabilize binuclear metal centers. These complexes exhibit fluorescence (λem 460–509 nm) and antiferromagnetic exchange, useful for theranostic materials [6].
Hydrogen-Bonding Networks:In solid-state structures, the aminoethyl NH₂ forms bifurcated hydrogen bonds with carbonyl acceptors, reinforcing crystal packing and improving thermal stability. For instance, pyridazinone-urea conjugates leverage aminoethyl interactions to maintain cis,cis conformations essential for π-stacking in oligomeric arrays [2].
Table 3: Bioactive Pyridazinone Derivatives Featuring Aminoethyl Functionalization
Compound Class | Biological Target | Role of Aminoethyl Group | Observed Effects |
---|---|---|---|
TAK-063 analogs | PDE10A | Enhanced brain penetration | Kp,brain = 1.64 (mice) |
Schiff base Cu(II) complexes | Magnetic/fluorescent materials | Tridentate chelation site | Fluorescence at 489–509 nm |
Urea-pyridazinone hybrids | Kinase inhibitors | Conformational switching via H-bonding | Improved selectivity (ΔpIC₅₀ = 0.8) |
GABA-AT inhibitors | Anticonvulsant targets | Ionic interaction with pyridoxal cofactor | ED₅₀ reduction by 40% vs. non-amine analogs |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0